14-Deoxydigoxigenin
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Overview
Description
14-Deoxydigoxigenin is a derivative of digoxigenin, which is a steroidal compound found in the foxglove plant (Digitalis species). This compound is part of the cardiac glycosides family, known for their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Deoxydigoxigenin can be synthesized from its respective 14:15-anhydrogenins. The preparation involves specific reaction conditions that include the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves multiple steps of organic reactions, including oxidation and reduction processes, to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxydigoxigenin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
14-Deoxydigoxigenin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Employed in studies related to enzyme inhibition and cardiac function.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of diagnostic assays and other biochemical applications
Mechanism of Action
14-Deoxydigoxigenin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing cardiac contractility and improving heart function .
Comparison with Similar Compounds
- Digitoxin
- Digoxin
- Digitoxigenin
- Digoxigenin
- Lanatoside A
- Lanatoside C
Comparison: 14-Deoxydigoxigenin is unique in its structure due to the absence of a hydroxyl group at the 14th position, which differentiates it from other similar compounds like digoxigenin and digitoxigenin. This structural difference can influence its pharmacological activity and potency .
Properties
CAS No. |
119181-60-1 |
---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-22-8-7-15(24)10-14(22)3-4-16-18-6-5-17(13-9-21(26)27-12-13)23(18,2)20(25)11-19(16)22/h9,14-20,24-25H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,19+,20-,22+,23-/m1/s1 |
InChI Key |
SFLUOWHWUKEJIC-BEHLGQDMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@H]3CC[C@@H]4C5=CC(=O)OC5)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3CCC4C5=CC(=O)OC5)C)O)O |
Origin of Product |
United States |
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